4-{Bicyclo[1.1.1]pentane-1-sulfonyl}aniline is an organic compound featuring a bicyclo[1.1.1]pentane core, which is known for its unique structural properties and potential applications in medicinal chemistry. This compound is classified under sulfonamides due to the presence of a sulfonyl group attached to an aniline moiety. The bicyclo[1.1.1]pentane structure serves as a bioisostere for aromatic rings, providing a rigid framework that can enhance the pharmacological profiles of drug candidates.
The synthesis of 4-{bicyclo[1.1.1]pentane-1-sulfonyl}aniline can be achieved through various methods, including:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and catalyst selection to optimize yields and selectivity.
The molecular formula of 4-{bicyclo[1.1.1]pentane-1-sulfonyl}aniline is C₁₁H₁₃N₁O₂S, indicating the presence of a bicyclic structure combined with an aniline group and a sulfonyl moiety.
The bicyclo[1.1.1]pentane structure contributes to significant ring strain, which can influence the reactivity and stability of the compound.
4-{Bicyclo[1.1.1]pentane-1-sulfonyl}aniline can undergo several types of chemical reactions:
The choice of reagents and conditions significantly affects the outcome of these reactions, influencing product formation and yield.
The mechanism of action for 4-{bicyclo[1.1.1]pentane-1-sulfonyl}aniline is primarily related to its role as a bioisostere in drug design:
4-{Bicyclo[1.1.1]pentane-1-sulfonyl}aniline has several scientific applications:
Bicyclo[1.1.1]pentane (BCP) has emerged as a revolutionary bioisostere for aromatic rings, particularly 1,4-disubstituted benzenes, due to its unique three-dimensional geometry and reduced flatness. The BCP scaffold features two bridgehead carbons (C1/C3) and one bridge carbon (C2), with a measured distance of 2.50 Å between bridgeheads – closely mirroring the 2.78 Å para-carbon distance in benzene rings [1] [4]. This spatial mimicry allows BCP to occupy similar binding pockets as phenyl rings while introducing distinct conformational properties. Unlike planar benzenes, BCP exhibits near-orthogonal orientation of substituents, enabling exploration of underutilized regions in target binding sites [4] [9]. Rigidity assessments via molecular dynamics confirm that BCP maintains greater torsional restraint than benzene, reducing entropic penalties upon target binding [6].
The integration of BCP into drug candidates addresses critical limitations of aromatic systems, including high crystallinity, π-stacking-induced aggregation, and poor solubility. X-ray crystallographic studies reveal that BCP-containing compounds form less dense crystal lattices compared to aromatic analogues, directly correlating with enhanced aqueous solubility [9]. This geometric precision enables BCP to serve as a "spacer" in bioactive molecules where electronic contributions of aromatics are non-essential, while simultaneously improving drug-like properties through its aliphatic nature.
Table 1: Structural Comparison of Benzene vs. Bicyclo[1.1.1]pentane
Parameter | Benzene (1,4-disubstituted) | Bicyclo[1.1.1]pentane | Significance |
---|---|---|---|
Distance between substituents | 2.78 Å | 2.50 Å | Similar spatial extension |
Ring geometry | Planar | 3D, puckered | Access to orthogonal vector space |
Fsp3 | 0.00 | 0.80 | Improved solubility & safety profiles |
Dihedral flexibility | Moderate | Low | Reduced entropic binding penalty |
Polar surface area | ~0 Ų | ~0 Ų | Comparable membrane permeability |
The sulfonamide group in 4-{bicyclo[1.1.1]pentane-1-sulfonyl}aniline provides dual advantages: it serves as a robust linker resistant to enzymatic cleavage while synergistically enhancing the metabolic stability conferred by the BCP core. Sulfonamides exhibit superior hydrolytic stability compared to esters, amides, or carbamates, particularly under physiological conditions [2] [8]. When attached to the BCP bridgehead, the sulfonyl group experiences steric protection from cytochrome P450 enzymes due to the cage-like structure of BCP, which shields the sulfur atom from oxidative attack [9].
Experimental evidence demonstrates that BCP-sulfonamides significantly reduce non-specific binding compared to aromatic analogues. Chromatographic Hydrophobicity Index (CHI) measurements using immobilized artificial membranes show a 15-30% decrease in hydrophobicity for BCP-sulfonamides versus phenyl-sulfonamides, directly correlating with lower plasma protein binding and improved free fraction [9]. In the Pfizer γ-secretase inhibitor program, replacing a para-substituted benzene with BCP-sulfonamide increased membrane permeability (Papp) by 2.3-fold while maintaining nanomolar potency against the target enzyme [9]. The compound exhibited a 5-fold longer half-life in human liver microsomes, attributed to the combined effects of the sulfonamide's stability and BCP's resistance to oxidation.
Aniline-containing drugs face significant metabolic challenges due to cytochrome P450-mediated oxidation, which generates reactive intermediates such as nitrosoarenes, iminoquinones, and hydroxylamines. These species can covalently modify cellular proteins, triggering idiosyncratic toxicities or immune-mediated adverse reactions [2] [10]. The BCP motif in 4-{bicyclo[1.1.1]pentane-1-sulfonyl}aniline disrupts this metabolic pathway through three mechanisms:
In a direct comparison of Hsp90 inhibitors, the BCP-aniline analogue showed a 12-fold reduction in covalent binding to human liver microsomes compared to its aniline counterpart. This was quantified using [³⁵S]-cysteine adduct formation, which decreased from 178 pmol/mg protein for the aniline-containing compound to <15 pmol/mg for the BCP-aniline derivative [10]. The radical hydroxylation mechanism of BCP by CYP450 produces a tertiary carbon radical that rapidly recombines with water rather than forming toxic quinone-like species, as confirmed by EPR studies [9].
Table 2: Metabolic Stability Comparison: Aniline vs. BCP-Aniline Derivatives
Metabolic Parameter | Traditional Aniline | BCP-Aniline Hybrid | Improvement Factor |
---|---|---|---|
Microsomal half-life (human) | 12.3 ± 2.1 min | 89.7 ± 6.5 min | 7.3x |
CYP3A4-mediated N-oxidation | 86% of total clearance | <5% of total clearance | >17x reduction |
Covalent binding to proteins | 152 pmol eq/mg | 22 pmol eq/mg | 6.9x reduction |
Major metabolic pathway | N-hydroxylation → nitroso | Aliphatic hydroxylation | Safer metabolite profile |
The strategic incorporation of BCP as an aniline bioisostere in 4-{bicyclo[1.1.1]pentane-1-sulfonyl}aniline addresses multiple limitations of conventional aniline-based drugs while preserving critical pharmacophoric features. Key advantages emerge in direct structural and functional comparisons:
The synthetic accessibility of BCP-aniline hybrids has dramatically improved with modern methods. Radical difunctionalization of [1.1.1]propellane enables direct installation of both sulfonyl and aniline moieties in a single step, overcoming historical challenges in BCP derivatization [10]. Late-stage modification techniques now allow programmable functionalization of BCP bis-boronates, permitting efficient exploration of structure-activity relationships (SAR) around the BCP core [4].
Table 3: Drug Design Parameters: Aniline vs. BCP-Aniline Bioisosteres
Design Parameter | Traditional Aniline Derivatives | BCP-Aniline Hybrids | Advantage |
---|---|---|---|
cLogP (average) | 2.8 ± 0.6 | 1.2 ± 0.4 | Improved solubility & permeability |
Metabolic clearance (human) | High (>30% liver extraction) | Low (<15% extraction) | Reduced dosing frequency |
Synthetic complexity (steps) | 3-5 steps | 5-7 steps | Offset by property improvements |
Aromatic ring count | 1-2 | 0 | Reduced toxicity risk |
Crystal lattice energy | -28 to -35 kcal/mol | -18 to -22 kcal/mol | Enhanced dissolution rates |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0